molecular formula C18H18FN5O2 B2825081 3-fluoro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1002931-59-0

3-fluoro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No. B2825081
CAS RN: 1002931-59-0
M. Wt: 355.373
InChI Key: VSFAAHLGHBZVFA-UHFFFAOYSA-N
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Description

3-fluoro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C18H18FN5O2 and its molecular weight is 355.373. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Pharmacokinetics

  • The metabolism and pharmacokinetics of compounds similar to the one mentioned are extensively studied to understand their disposition, metabolism pathways, and elimination. For example, studies on compounds like SB-649868 and GSK1322322 provide insights into their metabolic pathways, showing extensive metabolism and the principal routes of elimination, highlighting the importance of understanding these processes for therapeutic application (Renzulli et al., 2011; Mamaril-Fishman et al., 2014).

Potential Therapeutic Applications

  • Research on similar benzamide derivatives explores their potential as therapeutic agents, focusing on their specific receptor interactions and effects on disease models. For instance, the exploration of radiolabeled benzamide for detecting melanoma metastases showcases the therapeutic and diagnostic potential of benzamide derivatives in oncology (Maffioli et al., 1994).

Drug-Drug Interactions

  • Understanding drug-drug interactions is crucial for the safe use of new compounds. Studies on the interactions between novel compounds and existing medications can illuminate potential risks and benefits in therapeutic contexts, as seen in research examining the interactions between gatifloxacin and a fixed-dose combination of antituberculosis drugs (McIlleron et al., 2007).

properties

IUPAC Name

3-fluoro-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c1-3-5-14-10-16(25)22-18(20-14)24-15(8-11(2)23-24)21-17(26)12-6-4-7-13(19)9-12/h4,6-10H,3,5H2,1-2H3,(H,21,26)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFAAHLGHBZVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

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